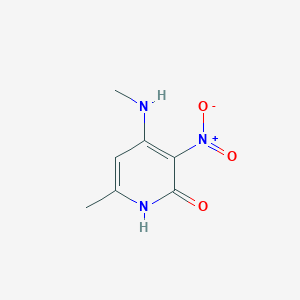

6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one

Description

6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one is a pyridine-derived heterocyclic compound featuring a nitro group at position 3, a methylamino substituent at position 4, and a methyl group at position 4.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

6-methyl-4-(methylamino)-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9N3O3/c1-4-3-5(8-2)6(10(12)13)7(11)9-4/h3H,1-2H3,(H2,8,9,11) |

InChI Key |

SBQILPYRKNOFKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])NC |

Origin of Product |

United States |

Preparation Methods

Method Overview

The synthesis of 6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one can be approached through various methods, primarily involving the nitration of pyridine derivatives followed by amination reactions. Here are some notable methods:

Method A: Nitration followed by Methylation

This method involves the nitration of a suitable methylpyridine derivative and subsequent reaction with methylamine.

Method B: Hydrogenation and Reaction with Potassium Hydroxide

A more efficient route involves hydrogenating nitro-N-oxide intermediates followed by treatment with potassium hydroxide in methanol.

Detailed Preparation Steps

Method A: Nitration and Methylation

Nitration of 6-Methylpyridin-2(1H)-one :

- React 6-methylpyridin-2(1H)-one with concentrated nitric acid to introduce the nitro group.

- Typical yields for this step range from 60% to 80%.

-

- The nitrated product is then treated with methylamine in a suitable solvent (e.g., ethanol).

- This step usually yields the desired methylamino compound with yields around 70% to 85%.

Method B: Hydrogenation and Reaction with Potassium Hydroxide

Preparation of Nitro-N-Oxide :

- Start with a nitro-N-oxide precursor (such as nitro-N-methylpyridine) and hydrogenate using a platinum catalyst.

- This step has been reported to achieve yields greater than 90% purity.

Reaction with Potassium Hydroxide :

- The hydrogenated product is then reacted with potassium hydroxide in methanol under pressure (e.g., in an autoclave).

- The process typically requires heating at elevated temperatures (around 180 °C) for several hours.

- Final yields can reach up to 84% with high purity (>99%)【1】.

Comparison of Synthesis Methods

| Method | Steps Involved | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Method A | Nitration → Methylation | 60-85 | Variable | Requires careful control of nitration |

| Method B | Hydrogenation → Reaction with KOH | >84 | >99 | More efficient; suitable for upscaling |

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation conditions, producing amino derivatives. This reaction is critical for accessing pharmacologically relevant intermediates.

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT, 6 hours | 3-Amino-6-methyl-4-(methylamino)pyridin-2(1H)-one | 85–92% | |

| Na₂S₂O₄ in aqueous NaOH | Reflux, 3 hours | Same as above | 78% |

Key findings:

-

Palladium-catalyzed hydrogenation provides higher yields and cleaner conversion compared to sodium dithionite .

-

The methylamino group remains intact during reduction, demonstrating chemoselectivity.

Oxidation Reactions

The pyridinone ring undergoes oxidation to form N-oxide derivatives, altering electronic properties for further functionalization.

Notable observations:

-

Over-oxidation of the methylamino group is not observed under these conditions.

Nucleophilic Substitution

The nitro group activates the pyridinone ring for substitution at specific positions, enabling diversification.

Table: Substitution at C-5 Position

Challenges:

-

Low yields in acetonitrile due to poor solubility, mitigated by solvent-free conditions .

-

Steric hindrance from the methyl group limits substitution at C-6 .

Cyclocondensation Reactions

Under basic conditions, the compound undergoes cyclization to form fused heterocycles.

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃ in DMF | 100°C, 2 hours | 5-Hydroxy-7-methyl-3-nitroindolizine | 66% | |

| DBU in MeOH | RT, 24 hours | Same as above | 72% |

Mechanistic insight:

-

The reaction proceeds via enolate formation, followed by intramolecular attack of the methylamino group .

-

Aromatic stabilization drives the formation of indolizine derivatives .

Condensation with Aldehydes

The methylamino group participates in Schiff base formation, enabling access to imine-linked derivatives.

Applications:

-

Schiff bases serve as intermediates for antimicrobial and anticancer agents .

-

Sodium borohydride reduction converts imines to stable secondary amines .

Ring Contraction Rearrangement

Under strong alkaline conditions, the pyridinone ring undergoes contraction to pyrrole derivatives.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 10% NaOH, 100°C, 2 hours | 2-Acetyl-4-nitropyrrole | 60% |

Mechanism:

Scientific Research Applications

Cytoprotective Activity

Recent studies have highlighted the cytoprotective properties of derivatives of 3-aminopyridin-2(1H)-one, which includes 6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one. These compounds have shown promising results in enhancing cell viability under stress conditions. For instance, certain derivatives demonstrated significant cytoprotection in MCF-7 cells, a breast cancer cell line, where they improved cell survival compared to controls. The mechanism involves the modulation of cellular signaling pathways that protect cells from apoptosis induced by oxidative stress .

Table 1: Cytoprotective Effects of this compound Derivatives

| Compound | Cell Line | Viability (%) | Control Viability (%) |

|---|---|---|---|

| 3h | MCF-7 | 150 | 100 |

| 3d | MCF-7 | 140 | 100 |

| Control | MCF-7 | 100 | 100 |

Neurotropic Activity

The neurotropic effects of this compound are also noteworthy. In preclinical models, derivatives have been tested for anxiolytic and antidepressant activities. For example, compounds were evaluated using the light-dark box test and Porsolt’s behavioral despair test, showing superior efficacy compared to standard treatments like amitriptyline. This suggests a potential role in treating mood disorders .

Antiviral Properties

Another area of application is the antiviral activity exhibited by certain derivatives of the compound. Research indicates that some derivatives possess activity against viruses such as HIV, suggesting their potential use in antiviral therapies. The presence of an amino acid fragment in these compounds enhances their biological activity, making them attractive candidates for further development into antiviral agents .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological properties. The ability to modify functional groups can lead to improved potency and selectivity against specific biological targets. For instance, modifications have been shown to affect the affinity for certain kinases involved in cancer pathways .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound and its derivatives:

- Case Study 1 : A study demonstrated that specific modifications to the pyridine ring increased the cytoprotective effects significantly, correlating with enhanced molecular docking scores against target proteins involved in cell survival pathways .

- Case Study 2 : Another research effort focused on the neurotropic potential of these compounds, revealing that some derivatives exhibited higher efficacy than traditional antidepressants in animal models .

Mechanism of Action

The mechanism by which 6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity, improving reactivity in nucleophilic substitution reactions .

- Methylamino groups (as in the target compound) increase solubility in polar solvents compared to non-polar analogs like trifluoromethyl derivatives .

- Bioactivity : Nitrophenyl-containing analogs (e.g., compound 4o in ) exhibit stronger antimicrobial effects than methyl-substituted derivatives, likely due to enhanced π-stacking with microbial enzymes .

Spectral and Crystallographic Data

- $ ^1H $ NMR: The target compound’s methylamino group is expected to resonate near δ 2.15–2.23 (s, CH3), similar to 2-amino-6-methylpyrimidin-4(1H)-one . The nitro group deshields adjacent protons, shifting aromatic signals to δ 7.4–8.2 .

- Crystallography: Related compounds (e.g., 2-amino-4-methyl-6-oxo-3,6-dihydro-pyrimidin-1-ium perchlorate) form hydrogen-bonded networks in the solid state, a property critical for stabilizing drug-receptor interactions .

Biological Activity

6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group, a methylamino group, and a nitro group. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. For instance, in assays involving human tumor cell lines, this compound showed cytotoxic effects with GI50 values ranging from 2.40 to 13.5 μM against various cancer types, including lung and prostate cancers .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of its nitro group. These intermediates can interact with cellular components, leading to oxidative stress and subsequent cell death in target cells . Additionally, the methylamino group may facilitate hydrogen bonding with biological macromolecules, enhancing its binding affinity to specific targets.

Case Study 1: Anticancer Activity

In a study by , the compound was tested against several human tumor cell lines. The results indicated that modifications in the structure could significantly enhance potency. For example, compounds derived from the original structure showed improved GI50 values when substituents were altered, suggesting that structural optimization is crucial for enhancing anticancer efficacy.

| Compound | GI50 (μM) | Cancer Type |

|---|---|---|

| This compound | 2.40 - 13.5 | Various |

| Modified Compound A | 0.20 - 0.26 | Lung Cancer |

| Modified Compound B | 1.55 - 9.63 | Prostate Cancer |

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial potential revealed that the compound effectively inhibited Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity. The study highlighted that the nitro group plays a critical role in the mechanism of action against microbial pathogens .

Q & A

Advanced Research Question

- Purification : Column chromatography is impractical at scale; switch to fractional crystallization or continuous flow systems.

- Byproduct management : Nitro group reduction under hydrogenation conditions may require protective group strategies.

- Regulatory compliance : Ensure compliance with ICH guidelines for impurity profiling (<0.1% for unknown impurities) .

How can contradictions in antimicrobial activity data between similar derivatives be analyzed?

Advanced Research Question

- Statistical analysis : Use ANOVA or t-tests (via GraphPad Prism) to assess significance of MIC differences .

- Resistance profiling : Compare activity against drug-resistant vs. wild-type strains.

- Biofilm assays : Evaluate efficacy in biofilm-embedded bacteria, which often show reduced susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.